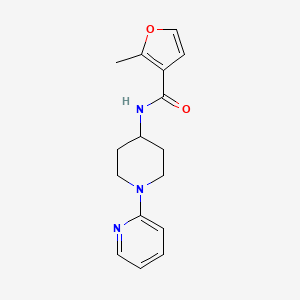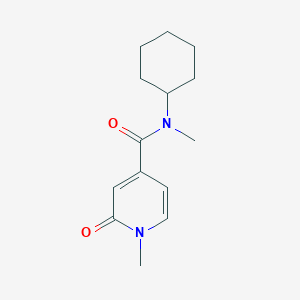
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone, also known as 4'-fluorofentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1960s and has been used in medical research as a reference standard for testing the potency of other opioids. The purpose of
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of neurotransmitter release and the activation of the descending pain control system. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to cause physical dependence and addiction with chronic use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a useful reference standard for testing the potency of other opioids. However, the compound is highly potent and can be toxic at low doses, which makes it difficult to handle and requires specialized equipment and safety precautions.
Zukünftige Richtungen
For research on (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone include the development of new opioid analgesics with improved pharmacological properties and reduced side effects. This could involve modifying the structure of the compound to increase its selectivity for the mu-opioid receptor or to decrease its potential for physical dependence and addiction. Other areas of research could include investigating the role of the compound in the development of tolerance and withdrawal and exploring its potential as a treatment for opioid addiction.
Synthesemethoden
The synthesis of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone involves the reaction of 4-fluoroaniline with paraformaldehyde and piperidine in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis method has been optimized over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone has been used in scientific research as a reference standard for testing the potency of other opioids. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been used in studies to investigate the structure-activity relationship of opioids and to develop new opioid analgesics with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-10-5-6-11(12(14)9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEMLJGDVMRUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
